molecular formula C7H4Cl2FNO B8716561 2,4-Dichloro-6-fluorobenzamide CAS No. 904285-10-5

2,4-Dichloro-6-fluorobenzamide

Cat. No. B8716561
M. Wt: 208.01 g/mol
InChI Key: FGTPYVXUOCVLPP-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

To a solution of 2,4-dichloro-6-fluorobenzamide (5.07 mmol) (US 20060178386) in 74 mL DCM were added Et3N (15.2 mmol) followed by TFAA (10.1 mmol) at 0° C. After 30 min, water was added, the organic layer was separated and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using Hept/EtOAc ( 4/1 to ⅓) gives the desired compound as colorless solid.
Quantity
5.07 mmol
Type
reactant
Reaction Step One
Name
Quantity
15.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
10.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4]([NH2:6])=O.CCN(CC)CC.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.O>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
5.07 mmol
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC(=C1)Cl)F
Name
Quantity
15.2 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
74 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.1 mmol
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with CC (KP-SIL™ from Biotage)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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